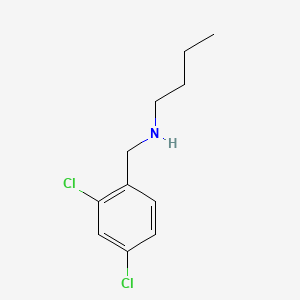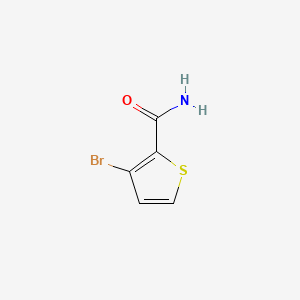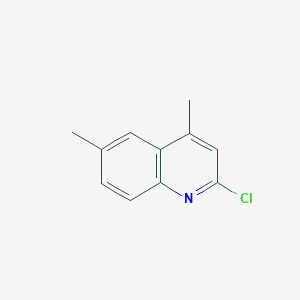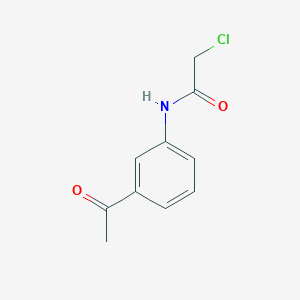
Benzenemethanamine, N-butyl-2,4-dichloro-
Übersicht
Beschreibung
Organometallic π-complexes XII: Synthesis Analysis
The paper titled "Organometallic π-complexes XII. The metalation of benzene and ferrocene by n-butyllithium-N,N,N′,N′-tetramethylethylenediamine" presents a detailed study on the metalation of benzene and ferrocene using n-butyllithium in conjunction with N,N,N′,N′-tetramethylethylenediamine. The research outlines the optimal conditions for the formation of phenyllithium and 1,1′-ferrocenylenedilithium, which are valuable intermediates in organic and organometallic synthesis. The study demonstrates the conversion of these intermediates into a variety of products, highlighting the utility of the n-butyllithium-diamine complex in hexane as a metalating agent, particularly noting its ability to metalate the methyl group of methyldiphenylphosphine with a 54% yield .
Molecular Structure Analysis
In the study "The Crystal and Molecular Structure of Dichloro [N, N-dimethyl-α-methyl-o-(butylphenylphosphino)benzylamine] palladium(II)," the molecular structure of a palladium complex is elucidated using MoKα diffraction data. The complex crystallizes in the space group P21 and exhibits a square planar coordination around the palladium atom, which includes nitrogen, phosphorus, and two chlorine atoms. The structure is noted to be distorted due to intramolecular atomic repulsions. The Pd–N bond length is longer than typically observed, which is balanced by a shorter trans Pd–Cl bond length. The study provides a correlation between Pd–Cl and trans Pd–N distances in similar palladium complexes, indicating a linear relationship with a correlation factor of -0.28(4) .
Chemical Reactions Analysis
The research on organometallic π-complexes provides insights into the chemical reactions involving the metalation of aromatic compounds like benzene and ferrocene. The formation of phenyllithium and ferrocenylenedilithium through the reaction with n-butyllithium-diamine complex serves as a key step in synthesizing various organometallic products. The ability to selectively metalate the methyl group of methyldiphenylphosphine showcases the specificity of the reaction and its potential for creating targeted organometallic compounds .
Physical and Chemical Properties Analysis
The crystal structure analysis of the palladium complex reveals physical properties such as bond lengths and angles, which are crucial for understanding the chemical behavior of the compound. The distortion in the square planar coordination around the palladium atom due to intramolecular repulsions affects the physical and chemical properties of the complex. The study's findings on bond length correlations provide a predictive framework for understanding the physical properties of similar palladium complexes, which can be essential for designing new compounds with desired chemical reactivity .
Wissenschaftliche Forschungsanwendungen
Synthesis Techniques
Research has explored various synthesis techniques and solvent actions for the synthesis of butenafine analogs, such as N-(4-(tert-butyl) benzyl)-1-(4-tert-butyl) phenyl)-N-methyl methanaminium chloride. Key findings indicate that the best solvent action is achieved with 1,2-dichloroethane at 40°C, yielding a 75% success rate. The most effective reducing action is achieved with NaBH4 and a silica chloride catalyst at 25°C, yielding a 50% success rate. This study highlights the influence of solvent choice, temperature, and catalysts on the synthesis process, offering valuable insights for optimizing manufacturing conditions in the production of similar compounds (Muhammad, Jimoh, & Awwal, 2018).
Polymer Synthesis and Applications
Innovative Polymer Synthesis
Research has detailed the synthesis of multifunctional ATRP (Atom Transfer Radical Polymerization) initiators and their application in creating complex polymer structures. Tetrakis bromomethyl benzene, for instance, was used as a tetrafunctional initiator in the synthesis of four-armed star polymers of methyl methacrylate, yielding polymers with relatively low polydispersities and molecular weights in agreement with theoretical predictions. The versatility of ATRP in creating multifunctional and structurally diverse polymers is evident, offering potential applications in various industrial and scientific fields (Moschogianni, Pispas, & Hadjichristidis, 2001).
Analytical Applications in Chemistry
Liquid Chromatography and Electrochemical Detection
A study highlighted the use of ionic liquid, specifically 1-butyl-3-methylimidazolium bis-(trifluorometanesulfonyl)imide (BMIm[NTf2]), to enhance the separation and quantification of aromatic amines, contaminants commonly found in consumer products like hair dyes. The application of high-performance liquid chromatography coupled with an electrochemical detector (HPLC/ED) showcased effective detection and quantification of these amines, indicating the potential of this method for monitoring and ensuring the safety of consumer products (Lizier & Zanoni, 2012).
Safety And Hazards
While specific safety and hazard information for Benzenemethanamine, N-butyl-2,4-dichloro- is not available in the search results, general safety measures for handling similar chemical compounds include avoiding dust formation, avoiding breathing in mist, gas or vapours, and avoiding contact with skin and eyes . Personal protective equipment should be used, and adequate ventilation should be ensured .
Eigenschaften
IUPAC Name |
N-[(2,4-dichlorophenyl)methyl]butan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15Cl2N/c1-2-3-6-14-8-9-4-5-10(12)7-11(9)13/h4-5,7,14H,2-3,6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEZQMJPNRQQIPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC1=C(C=C(C=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70177233 | |
| Record name | Benzenemethanamine, N-butyl-2,4-dichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70177233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzenemethanamine, N-butyl-2,4-dichloro- | |
CAS RN |
22704-59-2 | |
| Record name | Benzenemethanamine, N-butyl-2,4-dichloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022704592 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenemethanamine, N-butyl-2,4-dichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70177233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![[4-(Trifluoromethoxy)phenyl]hydrazine](/img/structure/B1297727.png)








